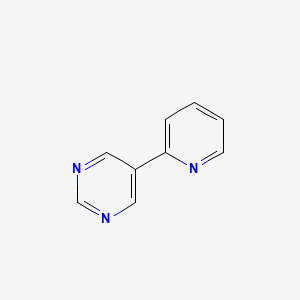

5-(Pyridin-2-yl)pyrimidine

Descripción general

Descripción

5-(Pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)pyrimidine typically involves the condensation of pyridine-2-carbaldehyde with guanidine or its derivatives under acidic or basic conditions. One common method includes the reaction of pyridine-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in ethanol at reflux temperature for several hours, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of alkylated pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-(Pyridin-2-yl)pyrimidine exhibit significant anticancer properties. For instance, a series of pyrimidine-based compounds have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDK4 and CDK6 have shown promise in treating various cancers, including breast and lung cancer .

Table 1: Summary of Anticancer Studies

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | CDK4/6 | Inhibition of cell proliferation | |

| Compound B | HER2-positive breast cancer | Selective cytotoxicity |

Anti-Fibrotic Activity

The anti-fibrotic potential of this compound derivatives has also been explored. A study synthesized novel derivatives that effectively inhibited collagen expression in hepatic stellate cells, indicating their potential as anti-fibrotic agents .

Table 2: Anti-Fibrotic Activities

| Compound | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| Compound M | 45.69 | Inhibition of collagen synthesis | |

| Compound Q | 45.81 | Reduction of hydroxyproline content |

Mechanistic Insights

The mechanism by which this compound derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, some compounds have been identified as dual inhibitors of cholinesterases, demonstrating their potential in treating neurodegenerative diseases .

Synthesis and Development

The synthetic pathways for producing this compound and its derivatives have been well-documented. Various methods have been developed to enhance yield and selectivity, including Negishi cross-coupling techniques that facilitate the formation of complex structures .

Table 3: Synthesis Methods

| Method | Yield (%) | Advantages |

|---|---|---|

| Negishi Cross-Coupling | 85% | High selectivity and efficiency |

| Microwave-Assisted Synthesis | 90% | Rapid reaction times |

Clinical Trials

Several clinical trials are currently investigating the efficacy of pyrimidine derivatives in cancer therapies, focusing on their ability to target specific pathways involved in tumor growth and metastasis .

Comparative Studies

Comparative studies between various pyrimidine derivatives highlight the enhanced activity of this compound over traditional chemotherapeutics, suggesting a favorable therapeutic index .

Mecanismo De Acción

The mechanism of action of 5-(Pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Pyridin-2-yl)pyrimidine

- 4-(Pyridin-2-yl)pyrimidine

- 6-(Pyridin-2-yl)pyrimidine

Uniqueness

5-(Pyridin-2-yl)pyrimidine is unique due to its specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Actividad Biológica

5-(Pyridin-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The incorporation of pyridine rings into pyrimidine structures enhances their biological profiles, making them valuable in drug development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been explored extensively. For instance, a study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against hepatic stellate cells (HSC-T6). The results indicated that several compounds exhibited superior anti-fibrotic activity compared to established drugs like Pirfenidone (IC50 values ranging from 45.69 μM to 3025 μM) .

Table 1: Biological Activity of Selected this compound Derivatives

| Compound ID | Structure Description | IC50 (µM) | Activity Type |

|---|---|---|---|

| 12m | Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl nicotinate | 45.69 | Anti-fibrotic |

| 12q | Similar to 12m with slight modifications | 45.81 | Anti-fibrotic |

| PFD | Pirfenidone | 3025 | Anti-fibrotic (control) |

Biological Activities

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antiviral Activity

Case Studies

- Case Study: Anti-fibrotic Activity

- Case Study: Anticancer Efficacy

Propiedades

IUPAC Name |

5-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGNZMZNCZZXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456085 | |

| Record name | 5-(Pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64858-29-3 | |

| Record name | 5-(Pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 5-(pyridin-2-yl)pyrimidine derivatives in the design of new iridium(III) complexes for OLED applications?

A1: The position of the nitrogen atom on the pyrimidine ring of this compound derivatives significantly impacts the color of light emitted by the resulting iridium(III) complex. Studies [ [] ] demonstrated that complexes with the pyridin-2-yl group at the 5-position of the pyrimidine ring (like in 2-tert-butyl-5-(pyridin-2-yl)pyrimidine) exhibit blue emission, a highly desirable property for OLEDs. Interestingly, shifting this group to the 4-position caused a significant red-shift in the emission. This sensitivity to nitrogen position allows for fine-tuning the emission color by modifying the ligand structure. [ [], [] ]

Q2: How does the presence of fluorine substituents on the ligands affect the photophysical properties of these iridium(III) complexes?

A2: While fluorine substituents are often incorporated into OLED materials to enhance blue emission, the research demonstrated that this compound-based iridium(III) complexes can achieve blue light emission even without fluorine atoms. [ [] ] This discovery is significant as it offers a route to fluorine-free blue emitters, potentially addressing concerns related to the environmental impact and synthesis complexity associated with fluorinated compounds.

Q3: Can you provide an example of how these iridium(III) complexes were successfully incorporated into a functional OLED device?

A3: Researchers successfully fabricated an OLED device using an iridium(III) complex containing the 2-tert-butyl-5-(pyridin-2-yl)pyrimidine ligand and 2-(1H-tetrazol-5-yl)pyridine as an ancillary ligand. [ [] ] This device showed promising performance with a maximum external quantum efficiency of 11.5% and achieved blue emission with CIE color coordinates of (0.17, 0.26) at 100 cd/m2. This example highlights the potential of these fluorine-free complexes for developing efficient blue OLEDs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.